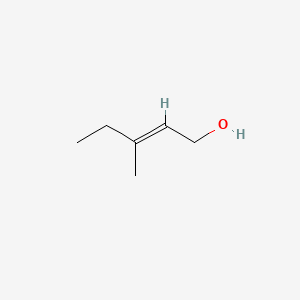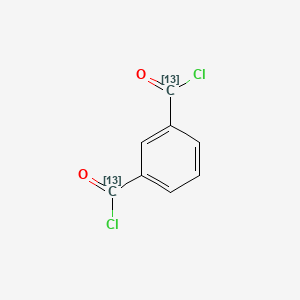
Cytosine, 3-oxide
Descripción general
Descripción
Cytosine is a nitrogenous base derived from pyrimidine that occurs in nucleic acids, the heredity-controlling components of all living cells, and in some coenzymes . It is one of several types of bases that are incorporated into the nucleic acid molecule .
Synthesis Analysis
Cytosine is a pyrimidine derivative, with a heterocyclic aromatic ring and two substituents attached (an amine group at position 4 and a keto group at position 2) . The selective N-4 alkylation of cytosine plays a critical role in the synthesis of biologically active molecules .Molecular Structure Analysis
Cytosine is a pyrimidine derivative, with a heterocyclic aromatic ring and two substituents attached (an amine group at position 4 and a keto group at position 2) . The molecular formula of cytosine is C4H5N3O .Chemical Reactions Analysis
The autoxidation of nitric oxide forms the nitrosating agent N2O3, which can directly damage DNA by deamination of DNA bases following nitrosation of their primary amine functionalities. Within the G:C base pair, deamination results in the formation of xanthine and uracil, respectively .Physical And Chemical Properties Analysis
Cytosine has a molar mass of 111.10 g/mol and a density of 1.55 g/cm3 (calculated). It has a melting point of 320 to 325 °C (608 to 617 °F; 593 to 598 K) (decomposes) .Aplicaciones Científicas De Investigación
1. Advanced Material Synthesis
Cytosine is used in the synthesis of advanced materials such as hybrid homogenized nano-sized rare earth oxide and rare earth oxycarbonate (Verma, Amritphale, & Das, 2017). This process involves microwave irradiation, where cytosine acts as a multifunctional agent for the synthesis of these materials, which have diverse applications including in CO2 sensors, ceramics, cosmetics, advanced glass, and biomedical fields (Verma, Amritphale, & Das, 2017).
2. Biosensing Applications
Research has explored the use of cytosine derivatives in biosensing, particularly in the development of graphene-based electrodes for electron transfer of Cytochrome c, a protein essential in cellular energy production. This application highlights the potential of cytosine derivatives in fabricating novel biosensors for detecting various biological substances (Wu, Xu, & Zhao, 2010) (Wu, Xu, & Zhao, 2010).
3. Nanoparticle Toxicity Assessment
Cytosine, 3-oxide, and its derivatives are also significant in assessing the cytotoxicity of nanoparticles, particularly iron oxide nanoparticles used in biomedical research for cell labeling and tracking. Understanding the biocompatibility and potential cytotoxic effects of these nanoparticles is crucial for their safe application in medical diagnostics and treatments (Soenen & de Cuyper, 2009) (Soenen & de Cuyper, 2009).
4. DNA Oligomer Synthesis
The synthesis and properties of DNA oligomers containing 2'-deoxynucleoside N-oxide derivatives, including cytosine N-oxide, have been studied for understanding the chemical and biochemical behavior of DNA under oxidative stress (Tsunoda, Ohkubo, Taguchi, Seio, & Sekine, 2008) (Tsunoda et al., 2008).
5. Environmental Sensing and Catalysis
Cytosine derivatives have been used in the development of biosensors and catalytic materials. For example, cytosine-assisted synthesis of PtPd alloyed nanoflowers has shown potential in fuel cell applications and in sensing environmental pollutants (Lv, Wisitruangsakul, Feng, Luo, Fang, & Wang, 2015) (Lv et al., 2015).
6. Drug Delivery and Therapeutic Applications
Cytosine, 3-oxide derivatives are also explored in drug delivery systems and therapeutic applications, such as in the development of magnetically recoverable nanocomposites for drug delivery and as potential anticancer agents (Rasmussen, Martínez, Louka, & Wingett, 2010) (Rasmussen et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The field of DNA methylation, which involves the addition of a methyl group to cytosine, is an exciting area of research. Future advances in understanding the molecular basis of sequence-specific epigenetic responses to various exposures, methods for handling exposure mixtures in a genome-wide analytic framework, and pipelines to facilitate collaborative testing will continue to advance the field .
Propiedades
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-5-1-2-11(9(16)12(5)17)8-7(15)6(14)4(3-13)18-8/h1-2,4,6-8,10,13-15,17H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZXOJFEMCDRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N(C1=N)O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytosine, 3-oxide | |
CAS RN |
3310-47-2, 30902-36-4 | |
| Record name | NSC529487 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cytosine, 3-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128731 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-chloro-4-(naphthalen-2-yloxy)phenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B3423542.png)








